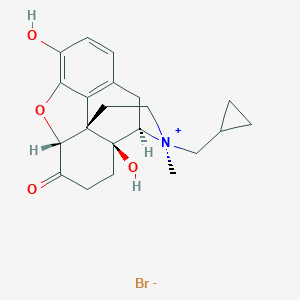

Methylnaltrexone bromide, (17S)-

説明

Methylnaltrexone bromide is a narcotic antagonist . It is a peripheral mu-opioid receptor antagonist that cannot cross the blood-brain barrier . It reverses many opioid side-effects without interfering with pain relief . Methylnaltrexone is a peripherally-acting μ-opioid antagonist that acts on the gastrointestinal tract to decrease opioid-induced constipation without producing analgesic effects or withdrawal symptoms .

Molecular Structure Analysis

The molecular formula of Methylnaltrexone bromide is C21H26NO4 . Its average mass is 436.339 Da and its monoisotopic mass is 435.104523 Da .

Chemical Reactions Analysis

Methylnaltrexone is a peripherally-acting μ-opioid antagonist that acts on the gastrointestinal tract to inhibit opioid-induced decrease in gastric motility and transit time . Because methylnaltrexone is a quaternary derivative of naltrexone, it produces its gastrointestinal effects without producing analgesic effects or withdrawal symptoms as it does not cross the blood-brain-barrier .

Physical And Chemical Properties Analysis

Methylnaltrexone bromide has a molecular formula of C21H26NO4 and a molecular weight of 436.34 . It is supplied as a crystalline solid and aqueous solutions of methylnaltrexone bromide can be prepared by directly dissolving the crystalline solid in aqueous buffers . The solubility of methylnaltrexone bromide in PBS (pH 7.2) is approximately 10 mg/ml .

科学的研究の応用

Opioid-Induced Constipation Treatment

Methylnaltrexone bromide is extensively studied for its effectiveness in treating opioid-induced constipation (OIC). It acts as a selective peripheral Mu-receptor antagonist, offering relief from constipation without impacting central opioid analgesia or triggering opioid withdrawal. This utility has been observed in various patient populations, including those with advanced illnesses under palliative care (Clemens & Klaschik, 2010), (Abarca et al., 2010), (Mozaffari et al., 2018).

Pharmacokinetics and Safety

Studies on methylnaltrexone's pharmacokinetics indicate high bioavailability, minimal metabolism, and a combination of renal and non-renal elimination routes. This predictable pharmacokinetic behavior supports its clinical use, especially in advanced medical illness (Rotshteyn et al., 2011), (Foss et al., 1997).

Peripheral Opioid Receptor Antagonism

Methylnaltrexone, being a quaternary derivative of naltrexone, does not readily cross the blood-brain barrier. This property allows it to target peripheral opioid receptors, such as those in the gastrointestinal tract, mitigating side effects like constipation without affecting central analgesia or inducing opioid withdrawal (Yuan & Israel, 2006).

Potential in Postoperative Recovery

Methylnaltrexone has been explored for its role in alleviating postoperative ileus in opioid-dependent patients. This application suggests its potential in enhancing gastrointestinal recovery post-surgery (Ladányi et al., 2009).

Pediatric Palliative Care

Its utility extends to pediatric palliative care, as seen in cases where intravenous methylnaltrexone relieved severe opioid-induced constipation in a young patient, highlighting its potential in diverse age groups (Yeomanson et al., 2012).

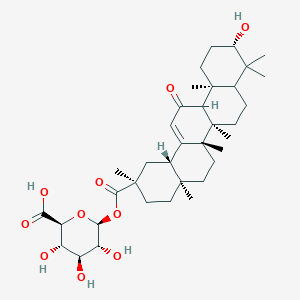

Synthesis and Structural Studies

Research on the synthesis of methylnaltrexone from naltrexone hydrochloride provides insight into its chemical formation, with high purity levels achieved. Additionally, studies on its degradation products add to the understanding of its chemical properties (Huaf, 2015), (Kong et al., 2012).

作用機序

Methylnaltrexone is a peripheral acting mu-opioid receptor antagonist, and does not cross the blood brain barrier . Methylnaltrexone has restricted access through the blood brain barrier because it is a quaternary amine, which carries a positive charge when in a solution. This positive charge increases polarity and decreases lipid solubility when compared to traditional opioid agonists used for pain treatment . The peripheral action of methylnaltrexone makes it effective for decreasing the constipating effects of opioids, without interfering with the analgesic effects (of opioids) on the central nervous system .

Safety and Hazards

Methylnaltrexone bromide is toxic if swallowed and harmful in contact with skin or if inhaled . It may cause allergy or asthma symptoms or breathing difficulties if inhaled . It may also cause an allergic skin reaction . It is very toxic to aquatic life and harmful to aquatic life with long-lasting effects .

特性

IUPAC Name |

(3S,4R,4aS,7aR,12bS)-3-(cyclopropylmethyl)-4a,9-dihydroxy-3-methyl-2,4,5,6,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinolin-3-ium-7-one;bromide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H25NO4.BrH/c1-22(11-12-2-3-12)9-8-20-17-13-4-5-14(23)18(17)26-19(20)15(24)6-7-21(20,25)16(22)10-13;/h4-5,12,16,19,25H,2-3,6-11H2,1H3;1H/t16-,19+,20+,21-,22+;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IFGIYSGOEZJNBE-LHJYHSJWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[N+]1(CCC23C4C(=O)CCC2(C1CC5=C3C(=C(C=C5)O)O4)O)CC6CC6.[Br-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[N@+]1(CC[C@]23[C@@H]4C(=O)CC[C@]2([C@H]1CC5=C3C(=C(C=C5)O)O4)O)CC6CC6.[Br-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H26BrNO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

436.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

916045-21-1 | |

| Record name | Methylnaltrexone bromide, (17S)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0916045211 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | METHYLNALTREXONE BROMIDE, (17S)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CDW853B60I | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

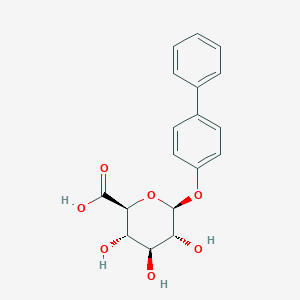

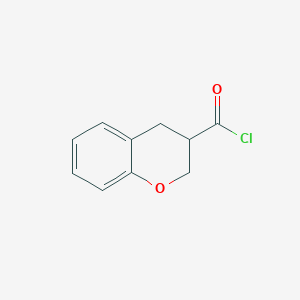

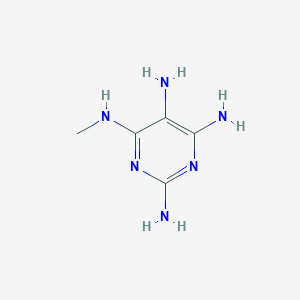

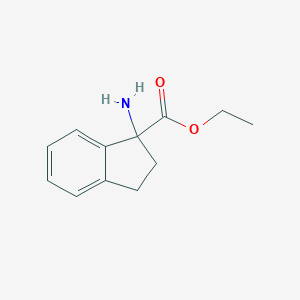

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

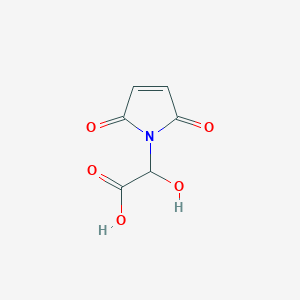

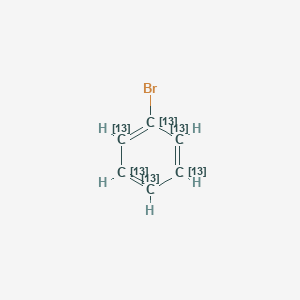

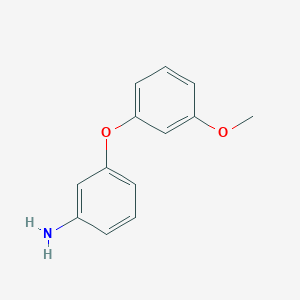

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-Nitro-6,7,9,10,17,18,20,21-octahydrodibenzo[b,k][1,4,7,10,13,16]hexaoxacyclooctadecine](/img/structure/B51937.png)

![Acetamide, 2-[2,4-bis(1,1-dimethylpropyl)phenoxy]-N,N-diethyl-](/img/structure/B51940.png)

![(2E,6E)-2,6-bis[(2E)-3-(2-methoxyphenyl)-2-propenylidene]-4-methylcyclohexanone](/img/structure/B51952.png)